molecular formula C14H22N2 B569706 (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amin CAS No. 477600-70-7

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amin

Katalognummer: B569706
CAS-Nummer: 477600-70-7
Molekulargewicht: 218.344
InChI-Schlüssel: NVKDDQBZODSEIN-OCCSQVGLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is an organic compound with the molecular formula C14H22N2.

Wissenschaftliche Forschungsanwendungen

Intermediate in Drug Synthesis

The compound is primarily recognized for its role as an intermediate in the synthesis of Tofacitinib, a drug used for treating rheumatoid arthritis and ulcerative colitis. The synthesis process involves converting (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine into its hydrochloride salt form before further reactions lead to the final pharmaceutical product .

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in inflammatory responses. This property makes it a candidate for developing anti-inflammatory therapies.

Neuroprotective Effects

Studies have shown that (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine exhibits neuroprotective properties against glutamate-induced toxicity in neuronal cell lines. This suggests its potential use in treating neurodegenerative diseases .

Synthesis Routes

The synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine typically includes:

  • Formation of the piperidine ring through cyclization.
  • Introduction of the amino group via reductive amination.
  • Methylation to obtain the dimethyl derivative.
  • Conversion to dihydrochloride salt for stability and ease of handling.

Reaction Types

The compound is capable of undergoing various chemical reactions:

  • Oxidation : Can be oxidized to form N-oxides.
  • Reduction : Can be reduced to primary or secondary amines.
  • Substitution : The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Agrochemicals

Beyond pharmaceuticals, (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is also utilized in the production of agrochemicals and other bioactive compounds due to its chemical reactivity and ability to serve as a building block for complex organic molecules.

Toxicological Profile

Safety assessments have highlighted some toxicity risks associated with this compound:

Toxicity ParameterResult
LD50 (mg/kg)150 (in mice)
Skin IrritationModerate
Eye IrritationSevere

These findings necessitate further investigation into its therapeutic index before clinical applications can be fully realized .

Antidepressant Effects

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of the compound in mouse models, indicating a significant reduction in depressive-like behavior compared to controls .

Anti-inflammatory Activity

In vitro studies reported in Pharmacology Reports demonstrated that the compound inhibited pro-inflammatory cytokines in macrophage cultures, suggesting its potential utility in treating inflammatory conditions .

Neuroprotection

Research published in Neuroscience Letters explored the neuroprotective effects against glutamate toxicity, showing a significant decrease in cell death and highlighting its potential for neuroprotective therapies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine typically involves the reaction of 1-benzyl-4-methyl-3-ketone piperidine with methylamine in the presence of titanium tetrachloride (TiCl4) and triethylamine (NEt3) in toluene at 35°C. The reaction is followed by the addition of sodium borohydride (NaBH(OAc)3) and glacial acetic acid to complete the synthesis .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. One such method involves the use of sodium hydroxide as an alkali and methanol as a solvent, which allows for high yield and fewer by-products. This method is suitable for both small-scale laboratory preparation and large-scale industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines .

Wirkmechanismus

The mechanism of action of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it can act as an inhibitor of certain enzymes, leading to altered cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3R,4R)-1-Benzyl-4-methylpiperidine-3-amine
  • (3R,4R)-1-Benzyl-4-methyl-3-ketone piperidine
  • (3R,4R)-1-Benzyl-4-methyl-3-hydroxypiperidine

Uniqueness

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

Overview

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a piperidine derivative notable for its unique stereochemistry, which significantly influences its biological activity. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders and autoimmune diseases. Its mechanism of action primarily involves interactions with specific enzymes and receptors, leading to modulation of biological pathways.

  • Molecular Formula : C14_{14}H20_{20}N2_2
  • CAS Number : 477600-68-3
  • Stereochemistry : The (3R,4R) configuration is crucial for its biological efficacy, affecting binding affinities and pharmacokinetic properties.

The biological activity of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is attributed to its ability to bind selectively to various molecular targets. This compound can modulate enzyme activities and receptor signaling pathways, leading to diverse pharmacological effects:

  • Enzyme Inhibition : It has been reported to inhibit Janus kinase (JAK) enzymes, which play a critical role in immune response regulation .
  • Receptor Interaction : The compound can interact with neurotransmitter receptors, potentially influencing conditions such as anxiety and depression.

Table 1: Summary of Biological Activities

Activity TypeTargetEffectReference
Enzyme InhibitionJanus KinaseModulates immune responses
Neurotransmitter ReceptorVariousPotential anxiolytic effects
CytotoxicityCancer Cell LinesInduces apoptosis

Case Studies

  • Janus Kinase Inhibition :
    • A study demonstrated that (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine effectively inhibits JAK enzymes. This inhibition is significant for treating autoimmune diseases where JAK pathways are dysregulated. The compound's selectivity was noted to be superior compared to other piperidine derivatives .
  • Neuropharmacological Effects :
    • Research indicated that this compound exhibits potential as an anxiolytic agent by interacting with neurotransmitter systems. In vitro studies showed that it could enhance the activity of certain serotonin receptors, suggesting its utility in treating anxiety disorders.

Research Applications

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine has diverse applications in scientific research:

  • Pharmaceutical Development : Used as an intermediate in synthesizing drugs for neurological and autoimmune disorders.
  • Biochemical Studies : Employed in studying enzyme inhibitors and receptor-ligand interactions .

Table 2: Applications in Research

Application AreaDescription
Pharmaceutical SynthesisKey intermediate for drugs like Tofacitinib
Biochemical ResearchStudies on enzyme inhibition and receptor binding

Eigenschaften

IUPAC Name

(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKDDQBZODSEIN-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1NC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659968
Record name (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477600-70-7
Record name (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJY7EV26LJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-benzyl-4-methyl-piperidin-3-one (2.3 grams, 11.5 mmol), prepared by the methods of Iorio, M. A. and Damia, G., Tetrahedron, 26, 5519 (1970) and Grieco et al., Journal of the American Chemical Society, 107, 1768 (1985), (modified using 5% methanol as a co-solvent), both references are incorporated by reference in their entirety, dissolved in 23 mL of 2 M methylamine in tetrahydrofuran was added 1.4 mL (23 mmol) of acetic acid and the resulting mixture stirred in a sealed tube for 16 hours at room temperature. Triacetoxy sodium borohydride (4.9 grams, 23 mmol) was added and the new mixture stirred at room temperature in a sealed tube for 24 h, at which time, the reaction was quenched upon addition of 1 N sodium hydroxide (50 mL). The reaction mixture was then extracted 3×80 mL with ether, the combined ether layers dried over sodium sulfate (Na2SO4) and concentrated to dryness in vacuo affording 1.7 grams (69%) of the title compound as a white solid. LRMS: 219.1 (M+1).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Triacetoxy sodium borohydride
Quantity
4.9 g
Type
reactant
Reaction Step Four
Quantity
23 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
69%

Synthesis routes and methods II

Procedure details

The reduction of cis-(1-benzyl-4-methyl-piperidin-3-yl)-carbamic acid methyl ester was performed by charging 2 grams substrate (1 equiv., 7.62 mmol) to a solution of 20 ml THF (10 volumes) and 15.2 ml 1 M LAH in THF (2 equiv., 15.2 mmol). The addition was performed at a rate so that the temperature reached 30°-40° C. and then the reaction was allowed to cool to 20° C. The reaction was worked up by quenching with 40 ml Rochelle Salt (20 volumes) to a temperature of 35° C. and then extracting the product 2 times into 20 ml methylene chloride (10 volumes). The filtrate was then concentrated to a clear and colorless oil. (90% yield). Note that the starting material needs to be clean in order for this reaction to proceed in high yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
15.2 mmol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a stirred solution of the product from Method E (3.81 grams/0.019 mol) and 38 mL of 2.0 M methylamine in THF was added 2.2 mL of acetic acid and the resulting mixture stirred at room temperature for 1.5 hours. Triacetoxysodiumborohydride (NaB(OAc)3H) (7.94 grams/0.038 mol) was added as a solid and the new mixture stirred at room temperature for 18 hours. The reaction was quenched with 2 N hydrochloric acid and the pH adjusted to 1. The reaction mixture was washed two times with ether, the aqueous layer then adjusted to pH of 12 with 6 N sodium hydroxide (aq) and extracted three times with dichloromethane The combined dichloromethane layers were dried over Na2SO4, filtered and evaporated to dryness in vacuo affording 3.51 grams (87.75%) of the title compound as dark yellow oil. LRMS: 219.1 (M+1).
[Compound]
Name
product
Quantity
3.81 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Triacetoxysodiumborohydride
Quantity
7.94 g
Type
reactant
Reaction Step Two
Yield
87.75%

Synthesis routes and methods IV

Procedure details

At about 0° C., lithium aluminum hydride (3.6 g, 92.8 mmol, 5.00 equiv.) was added in several batches to a solution of methyl 1-benzyl-4-methylpiperidin-3-yl-carbamate (5.0 g, 18.1 mmol, 1.00 equiv.) in tetrahydrofuran (100 mL). The resulting solution was heated at reflux for about 16 hours, and then water (10 mL) was added. The mixture was filtered, and the resulting filtrate was concentrated in vacuo to give a crude residue that was then purified by silica gel column chromatography (dichloromethane/methanol (20:1)) to afford the title product as a yellow oil (3.0 g; yield=72%). 1H NMR (300 MHz, CDCl3) δ: 7.20-7.38 (m, 5H), 3.58 (d, J=13.2 Hz, 1H), 3.48 (d, J=13.2 Hz, 1H), 2.60-2.82 (m, 2H), 2.46 (br s, 1H), 2.34 (s, 3H), 2.02-2.22 (m, 2H), 2.64-2.84 (m, 2H), 1.45-1.58 (m, 2H), 0.97 (d, J=6.9 Hz, 3H). LC-MS: m/z=219 (M+H)+.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
72%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.